molecular formula C17H18FN3O4 B6562614 N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1091165-65-9

N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No. B6562614
CAS RN: 1091165-65-9
M. Wt: 347.34 g/mol
InChI Key: CHVLCNPTWYAMNY-UHFFFAOYSA-N
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Description

N'-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N-(1,2-oxazol-3-yl)ethanediamide (hereinafter referred to as “Compound N”) is a novel compound with a wide range of potential applications in scientific research. It is an oxazole derivative with a fluorophenyl group as the substituent, and it has been demonstrated to have unique properties that make it an ideal tool for many laboratory experiments.

Scientific Research Applications

Compound N has been investigated for its potential applications in scientific research. It has been demonstrated to have unique properties that make it an ideal tool for many laboratory experiments. For example, Compound N has been used to study the effects of oxidative stress on cells, as well as to assess the efficacy of various drugs in treating various diseases. Additionally, Compound N has been used to study the effects of various hormones on cells and to examine the effects of various environmental pollutants on cells.

Mechanism of Action

The mechanism of action of Compound N is not fully understood. However, it is believed that the compound is able to interact with certain proteins and enzymes in the cell, leading to changes in the cell’s physiology. It is also believed that Compound N may be able to inhibit certain enzymes, leading to changes in the cell’s metabolism. Additionally, it is believed that Compound N may be able to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of Compound N have not been fully elucidated. However, it is believed that the compound is able to interact with certain proteins and enzymes in the cell, leading to changes in the cell’s physiology. Additionally, Compound N has been shown to have anti-inflammatory and anti-oxidant properties, suggesting that it may be useful in the treatment of various diseases. Furthermore, Compound N has been shown to have an inhibitory effect on the activity of certain enzymes, suggesting that it may be useful in the treatment of various metabolic disorders.

Advantages and Limitations for Lab Experiments

The main advantages of using Compound N for laboratory experiments are that it is relatively easy to synthesize, it is relatively inexpensive, and it has a wide range of potential applications. Additionally, Compound N has been demonstrated to have unique properties that make it an ideal tool for many laboratory experiments. However, there are some limitations to using Compound N for laboratory experiments. For example, the compound has not been thoroughly studied and its mechanism of action is not fully understood. Additionally, the compound is relatively unstable and is susceptible to degradation over time.

Future Directions

There are several potential future directions for Compound N research. For example, further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore the potential therapeutic applications of Compound N. Furthermore, further research is needed to develop more efficient and cost-effective synthesis methods for Compound N. Finally, further research is needed to develop methods to stabilize Compound N and to prevent its degradation over time.

Synthesis Methods

Compound N can be synthesized using a three-step reaction sequence. The first step involves reacting 4-fluorophenyl-4-methyl-2-oxazoline with methyl iodide in the presence of a base such as sodium hydroxide. This reaction produces 4-fluorophenyl-4-methyl-2-oxazoline-methyl iodide, which is then reacted with 4-fluorophenyl-4-methyl-2-oxazoline in the presence of a base to form the desired product. Finally, the product is reacted with ethanediamide in the presence of a base to produce Compound N.

properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4/c18-13-3-1-12(2-4-13)17(6-9-24-10-7-17)11-19-15(22)16(23)20-14-5-8-25-21-14/h1-5,8H,6-7,9-11H2,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVLCNPTWYAMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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